Malabaricone A

Catalog No.
S573349
CAS No.
63335-23-9
M.F
C21H26O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malabaricone A

CAS Number

63335-23-9

Product Name

Malabaricone A

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2

InChI Key

IAXIHKJASWPASP-UHFFFAOYSA-N

SMILES

Array

Synonyms

malabaricone A

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O

The exact mass of the compound Malabaricone A is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Malabaricone A (1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one) is a naturally occurring diarylnonanoid isolated from Myristica species. In procurement and chemoinformatics, it serves as a critical baseline reference standard and stable precursor. Structurally, it features a resorcinol-like head group connected via a C9 aliphatic chain to an unsubstituted phenyl ring. Unlike its heavily hydroxylated analogs (such as Malabaricone B and C), Malabaricone A lacks a catechol or para-hydroxyl moiety on the terminal phenyl ring, granting it distinct baseline stability against auto-oxidation and making it a preferred stable reference material for diarylnonanoid profiling and redox-dependent cytotoxicity assays [1].

Substituting Malabaricone A with generic antioxidants or its close in-class analogs (Malabaricone B or C) fundamentally alters experimental and process outcomes. Malabaricone C contains a highly reactive catechol moiety that drives potent free-radical scavenging but also renders it highly susceptible to rapid auto-oxidation and copper-mediated degradation. In contrast, Malabaricone A's terminal unsubstituted phenyl ring eliminates this rapid oxidation pathway, shifting its primary biological mechanism from direct antioxidant scavenging to the targeted induction of redox imbalance and reactive oxygen species (ROS) generation in specific cell lines. Using Malabaricone C when Malabaricone A is required will result in false positives in antioxidant assays, poor shelf-life stability, and a failure to replicate Malabaricone A's unique collateral sensitivity profiles in multidrug-resistant models [1].

Superior Cytotoxic Potency in Triple-Negative Breast Cancer (TNBC) Models

In comparative viability assays against MDA-MB-231 TNBC cells, Malabaricone A demonstrates significantly higher antiproliferative potency than its hydroxylated analogs. Malabaricone A achieved an IC50 of 8.11 ± 0.03 μM, whereas Malabaricone B, C, and D exhibited weaker activity with IC50 values ranging from 15.12 to 19.63 μM. This nearly two-fold increase in potency establishes Malabaricone A as the preferred diarylnonanoid scaffold for TNBC-targeted drug development[1].

Evidence DimensionAntiproliferative IC50
Target Compound Data8.11 ± 0.03 μM
Comparator Or BaselineMalabaricones B, C, and D (15.12 - 19.63 μM)
Quantified Difference~1.8x to 2.4x higher potency
ConditionsMDA-MB-231 cell line, 24 h exposure (MTT assay)

Buyers sourcing precursors for TNBC research should prioritize Malabaricone A over other malabaricones to maximize baseline cytotoxic efficacy.

Differential Efficacy in Leukemic Cell Lines vs. Malabaricone C

Malabaricone A exhibits potent cytotoxicity in U937 leukemic cells, driven by a massive induction of reactive oxygen species (ROS). Quantitative flow cytometric analysis revealed that Malabaricone A (at 15 μg/mL) induced a 24.92-fold increase in ROS generation, resulting in an IC50 of 12.7 ± 0.46 μg/mL. In stark contrast, the highly antioxidant Malabaricone C failed to induce significant cytotoxicity in the same model, yielding an IC50 > 50 μg/mL [1].

Evidence DimensionCytotoxicity IC50 and ROS generation
Target Compound DataIC50 = 12.7 ± 0.46 μg/mL (24.92-fold ROS increase)
Comparator Or BaselineMalabaricone C (IC50 > 50 μg/mL)
Quantified Difference>3.9x higher potency for Malabaricone A
ConditionsU937 leukemic cell line

This stark contrast proves that Malabaricone A cannot be substituted with Malabaricone C when evaluating ROS-mediated apoptotic pathways in leukemia models.

Collateral Sensitivity in Multidrug-Resistant (MDR) Phenotypes

Malabaricone A displays a rare 'collateral sensitivity' profile, meaning it is more effective against drug-resistant cells than their sensitive counterparts. In P-glycoprotein overexpressing CEM/ADR5000 cells, Malabaricone A achieved an IC50 of 5.40 ± 1.41 μg/mL, which was 1.8-fold more potent than its activity against the parent CCRF CEM cell line (IC50 = 9.72 ± 1.08 μg/mL). This specific property makes it an invaluable procurement choice for MDR research [1].

Evidence DimensionCytotoxicity IC50 in MDR vs. sensitive cells
Target Compound Data5.40 ± 1.41 μg/mL (MDR)
Comparator Or Baseline9.72 ± 1.08 μg/mL (Sensitive baseline)
Quantified Difference1.8-fold higher efficacy in the resistant line
ConditionsCEM/ADR5000 vs. CCRF CEM T-lymphoblastic leukemic cells

Researchers targeting P-glycoprotein-mediated multidrug resistance require this exact compound to exploit its unique collateral sensitivity mechanism.

Chemical Stability and Baseline Reference Suitability

While Malabaricone C is frequently cited for its high DPPH radical scavenging activity, its catechol moiety makes it highly unstable and prone to rapid auto-oxidation and copper-mediated degradation. Malabaricone A, lacking the terminal phenolic hydroxyls, exhibits much lower direct radical scavenging but significantly higher chemical stability. This structural difference makes Malabaricone A the superior choice as a stable analytical standard for diarylnonanoid quantification and a reliable negative control in catechol-dependent redox assays [1].

Evidence DimensionChemical stability and auto-oxidation susceptibility
Target Compound DataHigh stability (unsubstituted terminal phenyl ring)
Comparator Or BaselineMalabaricone C (High instability due to catechol auto-oxidation)
Quantified DifferenceStructural elimination of the primary auto-oxidation site
ConditionsBenchtop handling, analytical standard preparation, and redox assays

For industrial QA/QC and chemoinformatic profiling, Malabaricone A offers the necessary shelf-life and stability that highly active analogs like Malabaricone C lack.

Analytical Standard for Diarylnonanoid Profiling

Due to its high chemical stability and lack of an auto-oxidizing catechol group, Malabaricone A is the preferred analytical reference standard for the chromatographic profiling of Myristicaceae extracts. It provides a reliable baseline for quantifying more reactive analogs like Malabaricones B and C [1].

Precursor for TNBC-Targeted Drug Development

Given its superior IC50 (8.11 μM) against MDA-MB-231 cells compared to other malabaricones, Malabaricone A is the optimal starting scaffold for synthesizing novel acylphenol derivatives aimed at triple-negative breast cancer therapies [2].

Probe for ROS-Mediated Apoptosis in Leukemia

Because Malabaricone A induces a massive (nearly 25-fold) increase in ROS generation in U937 cells—unlike the antioxidant Malabaricone C—it is specifically procured as a pharmacological probe to study redox-imbalance-driven apoptosis in hematological malignancies [3].

Research on P-Glycoprotein Multidrug Resistance

Malabaricone A's demonstrated collateral sensitivity against CEM/ADR5000 cells makes it a highly specialized procurement choice for research programs focused on overcoming P-glycoprotein-mediated multidrug resistance in T-lymphoblastic leukemia[4].

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

326.18819469 Da

Monoisotopic Mass

326.18819469 Da

Heavy Atom Count

24

Other CAS

63335-23-9

Wikipedia

MALABARICONE A

Dates

Last modified: 02-18-2024

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